H-Leu-OMe.HCl

Catalog No.
S714455
CAS No.
7517-19-3
M.F
C7H16ClNO2
M. Wt
181.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Leu-OMe.HCl

CAS Number

7517-19-3

Product Name

H-Leu-OMe.HCl

IUPAC Name

methyl (2S)-2-amino-4-methylpentanoate;hydrochloride

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)4-6(8)7(9)10-3;/h5-6H,4,8H2,1-3H3;1H/t6-;/m0./s1

InChI Key

DODCBMODXGJOKD-RGMNGODLSA-N

SMILES

CC(C)CC(C(=O)OC)N.Cl

Synonyms

7517-19-3;L-Leucinemethylesterhydrochloride;H-Leu-OMe.HCl;(S)-Methyl2-amino-4-methylpentanoatehydrochloride;MethylL-leucinatehydrochloride;leucinemethylesterhydrochloride;MFCD00012494;H-Leu-OMeinvertedexclamationmarkcurrencyHCl;NH-Leu-OMe.HCl;PubChem10892;H-Leu-OMehydrochloride;AC1MC3ER;H-L-LEU-OMEHCL;L1002_ALDRICH;SCHEMBL76795;methylleucinatehydrochloride;KSC379G7J;CHEMBL1222002;CTK2H9374;DODCBMODXGJOKD-RGMNGODLSA-N;MolPort-003-937-804;BB_NC-1737;ACT08766;ANW-36569;AKOS015845882

Canonical SMILES

CC(C)CC(C(=O)OC)[NH3+].[Cl-]

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)[NH3+].[Cl-]
  • Peptide Synthesis

    Methyl L-leucinate hydrochloride is a derivative of the amino acid L-leucine. L-leucine is one of the 20 naturally occurring amino acids that are used to build proteins. Methyl L-leucinate hydrochloride, with its modified carboxylic acid group (converted to a methyl ester), might be used as a protected form of L-leucine in peptide synthesis. This could be beneficial for incorporating L-leucine into peptides while preventing unwanted reactions with the carboxylic acid group during synthesis [].

  • Enzyme Studies

    Methyl L-leucinate hydrochloride might be used as a substrate or inhibitor for enzymes that interact with L-leucine. Studying how enzymes interact with this modified version of L-leucine can provide insights into the enzyme's mechanism of action and substrate specificity [].

  • Chemical Biology Applications

    The modified structure of Methyl L-leucinate hydrochloride compared to L-leucine might offer unique properties for studying cellular processes or protein function. Researchers might use it to probe specific interactions involving L-leucine or investigate the impact of methylation on cellular uptake or function.

H-Leucine methyl ester hydrochloride, commonly referred to as H-Leu-OMe·HCl, is an amino acid derivative characterized by the presence of a leucine residue with a methyl ester at the carboxyl group and a hydrochloride salt form. Its molecular formula is C7H15NO2HClC_7H_{15}NO_2\cdot HCl with a molecular weight of approximately 181.7 g/mol. This compound is primarily used in peptide synthesis due to its ability to form peptide bonds efficiently, serving as a building block for various peptides and proteins.

, particularly in peptide synthesis. It can react with other amino acids or their derivatives under specific conditions to form dipeptides or longer peptide chains. For instance, it has been successfully coupled with N-carboxyanhydride derivatives in solvent-free conditions, demonstrating its utility in solid-state reactions .

Additionally, studies have shown that H-Leu-OMe·HCl can undergo hydrolysis under high-pressure conditions, leading to the formation of bioactive peptides . This hydrolysis can affect the C-terminal amide or ester groups, influencing the compound's reactivity and biological activity.

The biological activity of H-Leu-OMe·HCl is closely related to its role as a leucine derivative. Leucine is known for its involvement in protein synthesis and metabolic regulation. Compounds like H-Leu-OMe·HCl can influence muscle protein synthesis and have been studied for their potential roles in muscle recovery and growth. The methyl ester form may enhance lipid solubility, potentially affecting absorption and bioavailability when administered.

Several methods exist for synthesizing H-Leu-OMe·HCl:

  • Methyl Esterification: Leucine can be converted to its methyl ester using methanol in the presence of acid catalysts.
  • Hydrochloride Formation: The hydrochloride salt can be formed by reacting the methyl ester with hydrochloric acid.
  • Solid-State Synthesis: Recent advancements have shown that H-Leu-OMe·HCl can be synthesized via ball-milling techniques, allowing for solvent-free peptide bond formation .

H-Leu-OMe·HCl is primarily utilized in:

  • Peptide Synthesis: As a building block for various peptides, including those used in pharmaceuticals.
  • Research: In studies investigating muscle metabolism and protein synthesis.
  • Nutritional Supplements: Due to its role as an amino acid derivative that may support muscle recovery.

Interaction studies involving H-Leu-OMe·HCl often focus on its reactivity with other amino acids or derivatives. For example, it has been shown to effectively couple with N-carboxyanhydride derivatives under solvent-free conditions, resulting in high yields of dipeptides . Additionally, its hydrolysis products have been studied for their biological activities, revealing potential therapeutic applications.

Several compounds share structural similarities with H-Leu-OMe·HCl. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
H-Val-OMe·HClC₇H₁₅NO₂·HClValine derivative; similar applications in peptides
H-Ile-OMe·HClC₇H₁₅NO₂·HClIsoleucine derivative; involved in protein synthesis
H-Ala-OMe·HClC₆H₁₃NO₂·HClAlanine derivative; simpler structure

Uniqueness of H-Leu-OMe·HCl: Compared to these similar compounds, H-Leu-OMe·HCl stands out due to leucine's specific role in stimulating muscle protein synthesis and its unique side chain structure that influences peptide stability and functionality.

L-Leucine methyl ester hydrochloride is systematically identified as methyl (2S)-2-amino-4-methylpentanoate hydrochloride, bearing the Chemical Abstracts Service (CAS) registry number 7517-19-3. The compound exhibits a molecular formula of C₇H₁₆ClNO₂ with a precise molecular weight of 181.66 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) designation follows the systematic nomenclature conventions, while the commonly used abbreviation H-Leu-OMe.HCl reflects its peptide chemistry origins.

The compound's structural identity encompasses several synonymous designations including (S)-2-amino-4-methylpentanoic acid methyl ester hydrochloride, L-leucine methyl ester monohydrochloride, and leucine methyl ester hydrochloride. Additional registry numbers include the European Community number 231-375-0 and the MDL number MFCD00012494, facilitating comprehensive database searches across international chemical registries.

The stereochemical configuration of the compound maintains the L-configuration characteristic of naturally occurring leucine, with the (S)-absolute configuration at the α-carbon position. This stereochemical integrity proves crucial for biological activity and peptide synthesis applications, as demonstrated by specific rotation measurements ranging from +18.5° to +21.5° (20°C, 589 nm, c=4.5 in methanol).

Historical Development in Amino Acid Chemistry

The development of amino acid methyl esters as synthetic intermediates emerged from the fundamental need to protect and activate amino acid functional groups during peptide synthesis. Early methodologies for amino acid esterification involved harsh acidic conditions that often led to racemization and side reactions, limiting their practical utility. The evolution toward milder esterification protocols represents a significant advancement in synthetic organic chemistry.

Chen and co-workers developed a pivotal methodology in 1999 for the synthesis of N-unprotected α-amino acid methyl esters from N-(Boc)-protected α-amino acids using trimethylchlorosilane (TMSCl) and methanol. This transformation proceeded smoothly under mild conditions, delivering desired products in high yields with excellent enantioselectivities without requiring column chromatography for purification. The method's significance lies in its operational simplicity and the preservation of stereochemical integrity during the esterification process.

The trimethylchlorosilane-mediated esterification protocol has since become a standard procedure for amino acid methyl ester synthesis. The reaction proceeds through activation of the carboxylic acid by TMSCl, followed by nucleophilic attack by methanol to form the methyl ester. This methodology demonstrates compatibility with various amino acid substrates, including natural, aromatic, and aliphatic amino acids, making it broadly applicable in peptide chemistry.

Significance in Peptide Science

L-Leucine methyl ester hydrochloride serves as a crucial building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide construction methodologies. The compound functions as both a C-terminal component and an intermediate in dipeptide formation, particularly in the synthesis of leucyl-leucine derivatives. The methyl ester protecting group provides stability during coupling reactions while remaining easily removable under mild basic or acidic hydrolysis conditions.

The compound's utility extends to the formation of dipeptide derivatives such as L-leucyl-L-leucine methyl ester, which demonstrates significant biological activity. These dipeptides serve as substrates for studying peptidase activity, cellular uptake mechanisms, and metabolic pathways. The leucyl-leucine methyl ester system particularly exhibits notable cytotoxic properties against natural killer cells and demonstrates lysosomal disruption capabilities in human monocytes.

Contemporary peptide synthesis protocols utilize H-Leu-OMe.HCl in conjunction with carbodiimide coupling reagents such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC). The coupling process typically involves activation of the carboxyl group using these reagents, followed by nucleophilic attack from the deprotected amino terminus to form the peptide bond. Additional coupling additives such as 1-hydroxybenzotriazole (HOBt) help reduce racemization risks during the coupling process.

Current Research Landscape

Contemporary research applications of L-leucine methyl ester hydrochloride span multiple disciplines including medicinal chemistry, biochemistry, and materials science. The compound serves as a starting material for synthesizing more complex peptide derivatives with enhanced biological activities. Recent studies have explored its incorporation into gold-conjugated peptide complexes for potential therapeutic applications.

Current synthetic methodologies emphasize environmentally benign approaches to amino acid ester synthesis. The trimethylchlorosilane-methanol protocol represents a significant advancement in green chemistry principles, operating under mild conditions without requiring harsh reagents or extensive purification procedures. This methodology aligns with contemporary sustainability initiatives in pharmaceutical manufacturing and research.

The compound's role in studying cellular processes continues to expand, particularly in investigations of autophagy, lysosomal function, and cellular metabolism. Research demonstrates that leucine methyl ester and its derivatives can selectively target specific cell populations, making them valuable tools for immunological studies and cancer research applications.

Advanced analytical techniques including high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography facilitate comprehensive characterization of H-Leu-OMe.HCl and its derivatives. These analytical capabilities enable researchers to confirm structural integrity, assess purity, and verify stereochemical configurations throughout synthetic sequences.

Molecular Properties

Structural Formula and Representation

H-Leu-OMe.HCl, systematically known as L-Leucine methyl ester hydrochloride, possesses the molecular formula C₇H₁₆ClNO₂ with a molecular weight of 181.66 g/mol [1] [5] [8]. The compound represents the hydrochloride salt form of the methyl ester derivative of L-leucine, where the carboxyl group of the amino acid has been esterified with methanol [1] [5]. The structural representation shows a branched aliphatic amino acid ester with the characteristic isobutyl side chain of leucine [5] [8]. The Chemical Abstracts Service registry number for this compound is 7517-19-3 [1] [5] [8].

The complete International Union of Pure and Applied Chemistry name is methyl (2S)-2-amino-4-methylpentanoate hydrochloride [8] [5]. The compound exists as a white to pale yellow crystalline powder under standard conditions [8] [20]. The Simplified Molecular Input Line Entry System representation is documented as Cl.COC(=O)C@@HCC(C)C, clearly depicting the stereochemical configuration and connectivity [8] [5].

Stereochemical Configuration

The stereochemical configuration of H-Leu-OMe.HCl is defined by the (S)-configuration at the α-carbon center [5] [8]. This L-form configuration corresponds to the naturally occurring stereoisomer of leucine, maintaining the same absolute configuration as the parent amino acid [5] [8]. The compound exhibits one defined stereocenter, specifically at the carbon atom bearing the amino group [5].

The stereochemical integrity is preserved during the esterification process, as confirmed by optical rotation measurements [8] [9]. The absolute configuration follows the Cahn-Ingold-Prelog priority rules, with the amino group, carboxyl ester group, isobutyl side chain, and hydrogen atom arranged in (S)-configuration around the chiral center [5] [8]. This stereochemical arrangement is critical for biological activity and recognition by stereoselective systems [29].

Crystal Structure Analysis

Crystal structure analysis of amino acid methyl ester hydrochlorides reveals characteristic extended backbone conformations [34]. The compound adopts solid-state arrangements typical of amino acid ester salts, with the protonated amino group serving as the primary hydrogen bonding donor [34]. The extended conformation is stabilized through intermolecular interactions rather than intramolecular hydrogen bonding patterns [34].

The crystal packing involves systematic hydrogen bonding networks between the ammonium groups and chloride counterions [34]. These interactions contribute to the overall stability of the crystalline form and influence the melting point characteristics [34]. The absence of intramolecular stabilization between the ammonium group and the ester carbonyl oxygen results in the observed extended molecular geometry [34].

Physical Properties

Melting Point Determination (148-155°C)

The melting point of H-Leu-OMe.HCl has been consistently reported across multiple sources within the range of 148-155°C [9] [13] [14]. Specifically, literature values include 148-155°C [9], 151-153°C [13], and 150°C with decomposition [14]. This range reflects the typical variation observed in amino acid ester hydrochloride salts due to differences in crystal forms and measurement conditions [9] [13].

The melting point determination provides important information about the purity and crystalline form of the compound [9]. The relatively high melting point indicates strong intermolecular interactions within the crystal lattice, primarily through hydrogen bonding between ammonium groups and chloride ions [9] [13]. The decomposition noted at higher temperatures suggests thermal instability beyond the melting transition [14].

Optical Rotation (+17 to +21° in Methanol)

The optical rotation of H-Leu-OMe.HCl demonstrates the compound's chiral nature and stereochemical purity [8] [9] [14]. Measured values consistently fall within the range of +17° to +21° when determined in methanol solution [8] [9]. Specific literature values include +17 to +21° (c=4.5, methanol) [9] and +18.5° to +21.5° (20°C, 589 nm, c=4.5, methanol) [8].

Additional measurements report +12.0° to +14.0° (c=2, water) [14] and +13° (c=2, water) [14] [15], indicating solvent-dependent variations in optical rotation values. The positive rotation confirms the L-configuration of the leucine residue and provides a reliable method for assessing stereochemical integrity [8] [9]. These measurements serve as quality control parameters for pharmaceutical and research applications [8] [9].

Solubility Profile in Various Solvents

H-Leu-OMe.HCl exhibits excellent solubility in polar protic solvents, particularly water and methanol [9] [15]. The compound dissolves readily in water at concentrations up to 50 mg/mL, producing clear, colorless solutions [9] [15]. This high aqueous solubility is attributed to the ionic nature of the hydrochloride salt and the polar characteristics of the ester functional group [9] [15].

The solubility profile extends to other polar solvents, with good dissolution observed in methanol and ethanol [8] [9]. The compound's solubility characteristics make it particularly suitable for peptide synthesis applications where aqueous or alcoholic reaction media are employed [8]. The high solubility in polar solvents contrasts with limited solubility in nonpolar organic solvents, reflecting the ionic and polar nature of the molecule [15].

Spectroscopic Characterization

Infrared Spectroscopic Analysis

Infrared spectroscopic analysis of H-Leu-OMe.HCl reveals characteristic absorption bands that confirm the presence of key functional groups [8] [15]. The spectrum typically displays broad absorption bands in the 3000-3500 cm⁻¹ region corresponding to N-H stretching vibrations of the protonated amino group [15]. The ester carbonyl group produces a strong absorption band around 1735-1750 cm⁻¹ [15].

Additional characteristic peaks include C-H stretching vibrations in the 2800-3000 cm⁻¹ region from the methyl and methylene groups [15]. The C-O stretching vibrations of the ester linkage appear in the 1200-1300 cm⁻¹ range [15]. These spectroscopic signatures provide definitive identification of the compound and confirmation of structural integrity [15].

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy provides detailed structural information for H-Leu-OMe.HCl [38] [39] [41]. Proton nuclear magnetic resonance spectra typically show characteristic signals for the methyl ester group as a singlet around 3.7 ppm [38] [41]. The α-proton appears as a triplet in the 4.0-4.5 ppm region due to coupling with the adjacent methylene group [38] [41].

The isobutyl side chain produces a complex multiplet pattern with the terminal methyl groups appearing as a doublet around 0.9 ppm [38] [41]. Carbon-13 nuclear magnetic resonance spectra reveal the ester carbonyl carbon around 170-175 ppm and the methyl ester carbon near 52-54 ppm [38] [39]. The α-carbon typically resonates around 55-60 ppm [38] [39]. These spectroscopic parameters serve as fingerprints for compound identification and purity assessment [38] [39].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of H-Leu-OMe.HCl follows predictable fragmentation patterns characteristic of amino acid methyl esters [18] [40]. The molecular ion peak appears at m/z 146 corresponding to the protonated free base [1]. Common fragmentation pathways include loss of the methyl ester group (M-31) and α-cleavage adjacent to the amino group [18] [40].

Characteristic fragment ions include m/z 86 from loss of the ester side chain and m/z 69 from further decomposition processes [18]. The base peak often corresponds to the amino acid immonium ion formation [18] [40]. These fragmentation patterns facilitate structural confirmation and distinguish the compound from related amino acid derivatives [18] [40].

Conformational Analysis

Solution-Phase Conformers

Solution-phase conformational analysis of H-Leu-OMe.HCl reveals multiple accessible conformers arising from rotation around backbone torsion angles [25] [27]. The compound adopts predominantly extended conformations in aqueous solution due to the absence of stabilizing intramolecular interactions [25] [27]. The flexibility around the φ and ψ backbone angles allows sampling of various conformational states [25] [27].

Computational studies indicate that the most stable solution conformers are characterized by extended backbone geometries with the isobutyl side chain positioned to minimize steric hindrance [25] [27]. The presence of the protonated amino group influences conformational preferences through electrostatic interactions with the solvent [25] [27]. Temperature and solvent polarity significantly affect the conformational distribution in solution [25] [27].

Solid-State Conformational Properties

Solid-state conformational analysis demonstrates that H-Leu-OMe.HCl adopts extended backbone conformations in the crystalline phase [34] [35]. The extended structure is stabilized by intermolecular hydrogen bonding networks rather than intramolecular interactions [34]. Crystal packing forces play a dominant role in determining the solid-state conformation [34] [35].

The compound exhibits conformational rigidity in the solid state due to the extensive hydrogen bonding network involving the ammonium groups and chloride counterions [34]. This conformational constraint contributes to the observed melting point range and thermal stability [34]. The solid-state structure provides insights into molecular packing efficiency and intermolecular interaction patterns [34] [35].

PropertyValueConditionsReference
Molecular Weight181.66 g/molStandard conditions [1] [5] [8]
Melting Point148-155°CAtmospheric pressure [9] [13] [14]
Optical Rotation+17° to +21°c=4.5, methanol [8] [9]
Water Solubility50 mg/mLRoom temperature [9] [15]
Molecular FormulaC₇H₁₆ClNO₂- [1] [5] [8]

Laboratory Synthesis Protocols

Esterification of L-Leucine

The esterification of L-leucine to form its methyl ester hydrochloride can be accomplished through several well-established methodologies, each offering distinct advantages depending on the specific research requirements.

Thionyl Chloride-Mediated Esterification

The most widely employed classical method involves the use of thionyl chloride as both the acid catalyst and dehydrating agent [1] [2]. This procedure requires careful temperature control, with the reaction typically initiated at 0-5°C to prevent excessive heat generation. L-leucine (1.0 g, 7.7 mmol) is dissolved in methanol (60 mL), followed by the dropwise addition of thionyl chloride (5.6 mL, 77 mmol). The mixture is then heated at reflux for 16 hours to ensure complete conversion [2]. Upon completion, volatiles are removed under reduced pressure, and the residue is triturated with diethyl ether to obtain the pure hydrochloride salt in quantitative yields approaching 100%.

Trimethylchlorosilane-Catalyzed Esterification

A more convenient approach utilizes trimethylchlorosilane as the esterifying agent under mild conditions [3] [4]. L-leucine (0.1 mol) is combined with freshly distilled trimethylchlorosilane (0.2 mol) in methanol (100 mL) at room temperature. The reaction proceeds efficiently over 12-24 hours, monitored by thin-layer chromatography using chloroform:methanol (95:5 v/v) as the mobile phase [4]. This method offers significant advantages including operational simplicity, mild reaction conditions, and excellent yields ranging from 94-98% [3]. The absence of extreme temperatures and corrosive gas evolution makes this approach particularly attractive for routine laboratory synthesis.

Hydrochloric Acid-Catalyzed Method

Traditional Fischer esterification can be adapted for amino acid substrates using hydrochloric acid gas [5]. The amino acid is suspended in methanol, and anhydrous hydrogen chloride gas is bubbled through the solution while maintaining reflux conditions. This method requires careful handling of corrosive gases but provides reliable yields of 80-95% with reaction times of 2-4 hours [6].

Protection-Deprotection Strategies

The synthesis of H-Leu-OMe.HCl often requires temporary protection of functional groups to prevent unwanted side reactions during multi-step synthetic sequences.

tert-Butoxycarbonyl (Boc) Protection

The Boc protecting group represents one of the most versatile amino-protecting strategies in contemporary organic synthesis [7] [8]. Installation is achieved through treatment of the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base such as sodium bicarbonate or triethylamine [9]. The reaction proceeds via nucleophilic acyl substitution, forming a stable carbamate linkage that withstands basic conditions and most nucleophiles.

Deprotection occurs under mildly acidic conditions, typically using trifluoroacetic acid at 0°C [8]. The mechanism involves protonation of the carbamate oxygen, followed by elimination of a tert-butyl carbocation and subsequent decarboxylation to regenerate the free amine. This orthogonal protection strategy allows selective manipulation of other functional groups while maintaining amino protection.

9-Fluorenylmethoxycarbonyl (Fmoc) Protection

Fmoc protection offers complementary reactivity to Boc, being stable under acidic conditions but labile to mild bases [10] [11]. Installation employs fluorenylmethoxycarbonyl chloride in the presence of base, while deprotection utilizes 20% piperidine in dimethylformamide [9]. The deprotection mechanism involves β-elimination cascade initiated by abstraction of the acidic fluorene proton, resulting in formation of dibenzofulvene, carbon dioxide, and the desired free amine [11].

Benzyloxycarbonyl (Cbz) Protection

The Cbz protecting group provides stability under both acidic and basic conditions, requiring catalytic hydrogenolysis for removal [9]. This protection strategy proves particularly valuable when other functional groups must withstand harsh reaction conditions. Installation uses benzyl chloroformate, while deprotection employs palladium-catalyzed hydrogenation or treatment with hydrogen bromide in acetic acid.

Modern Synthetic Approaches

Phosphonium Coupling Reagents

Contemporary peptide synthesis heavily relies on phosphonium-based coupling reagents that offer superior efficiency and reduced side reactions compared to traditional methods [12] [13].

Benzotriazol-1-yl-oxytripyrrolidinophosphonium Hexafluorophosphate (PyBOP)

PyBOP represents a highly effective coupling reagent particularly suited for sterically hindered amino acids [14]. Unlike uronium-based reagents, PyBOP does not cause guanidinylation of free amino groups, allowing its use in excess quantities [15]. The reagent activates carboxylic acids through formation of benzotriazole active esters, which subsequently undergo nucleophilic substitution with amino components.

Azabenzotriazol-1-yl-N-oxy-tris(pyrrolidino)phosphonium Hexafluorophosphate (PyAOP)

PyAOP combines the high reactivity characteristics of HATU with the reduced side reaction profile of PyBOP [14]. This phosphonium analog demonstrates exceptional efficiency in coupling reactions involving secondary and α,α-disubstituted amino acids while maintaining low racemization rates [15]. The enhanced reactivity stems from the azabenzotriazole moiety, which provides anchimeric assistance through the pyridine ring system [13].

Mechanistic Considerations

Phosphonium coupling reagents function through initial activation of the carboxylic acid to form a reactive intermediate, typically a benzotriazole or azabenzotriazole ester [13]. This activated species then undergoes nucleophilic attack by the amino component, forming the desired amide bond. The phosphonium cation serves dual roles as both activating agent and leaving group, while the associated anions (benzotriazole or azabenzotriazole) act as coupling additives that suppress racemization.

Green Chemistry Methodologies

Modern synthetic approaches increasingly emphasize environmental sustainability and atom economy in chemical transformations.

Microwave-Assisted Synthesis

Microwave irradiation provides rapid and efficient heating for esterification reactions, dramatically reducing reaction times while often improving yields [16] [17]. The technique proves particularly effective for amino acid esterification due to the high polarity and ionic character of these substrates, which interact efficiently with microwave radiation [16].

L-leucine esterification under microwave conditions can be completed in 5-60 minutes compared to hours required by conventional heating [17]. The method utilizes solventless conditions with methanesulfonic acid or p-toluenesulfonic acid as catalysts, achieving yields of 62-84% while eliminating the need for excess alcohol [17]. Simultaneous cooling with compressed air prevents overheating and allows precise temperature control during the highly exothermic process.

Supercritical Carbon Dioxide Technology

Supercritical CO₂ offers an environmentally benign alternative to traditional organic solvents [18]. This approach has been successfully applied to amino acid derivative synthesis, providing excellent selectivity and simplified product isolation. The technique eliminates organic solvent waste while enabling easy product recovery through simple depressurization.

Solid Superacid Catalysis

Heterogeneous catalysts such as S₂O₈²⁻/SnO₂-Nd₂O₃ provide recyclable alternatives to traditional acid catalysts [19]. These solid superacids demonstrate particular effectiveness for sterically hindered aromatic amino acids, achieving yields exceeding 90% while maintaining catalyst activity through multiple reaction cycles. The neodymium doping enhances Lewis acidity and reduces activation energy requirements, facilitating esterification under milder conditions.

Purification Techniques

Chromatographic Methods

High-performance liquid chromatography (HPLC) provides the most versatile approach for purifying amino acid esters, offering excellent resolution and scalability [20] [21].

Reversed-Phase Chromatography

C₁₈ reversed-phase columns with isocratic elution using water:acetonitrile mixtures (typically 70:30) containing 0.1% trifluoroacetic acid provide excellent separation of amino acid esters from impurities . UV detection at 214 nm allows sensitive monitoring of elution profiles, while the addition of ion-pairing agents can enhance resolution for closely related compounds [20].

Ion-Exchange Chromatography

Cation-exchange chromatography using sulfonated polystyrene resins effectively separates amino acid esters based on their charge characteristics [23]. High-resolution separations can be achieved using gradient elution with increasing salt concentrations, providing baseline resolution of stereoisomers and structural analogs.

Critical Considerations

Isotope fractionation during HPLC separation represents a significant concern for isotopically labeled compounds [20]. Carbon-13 and carbon-12 isotopes of leucine demonstrate measurably different retention times, necessitating complete collection of eluted fractions to avoid erroneous isotopic enrichment determinations [21].

Crystallization Procedures

Crystallization provides the most cost-effective method for large-scale purification while simultaneously removing trace impurities and concentrating the desired product.

Recrystallization from Organic Solvents

H-Leu-OMe.HCl demonstrates excellent crystallization behavior from polar protic solvents [6]. The standard procedure involves dissolving the crude product in hot methanol, followed by slow cooling to ambient temperature. The addition of diethyl ether as an antisolvent enhances crystal formation and improves recovery yields [2].

Aqueous Crystallization

Alternative crystallization procedures utilize aqueous systems with controlled pH adjustment [24]. The compound is dissolved in minimal water at elevated temperature, followed by gradual cooling while maintaining constant stirring. This approach often produces larger, more uniform crystals with reduced surface area and improved handling characteristics.

Temperature-Controlled Crystallization

Precise temperature control during crystallization significantly impacts crystal morphology and purity [25]. Controlled cooling rates of 0.5-1.0°C per hour provide optimal crystal growth kinetics, while rapid cooling leads to smaller crystals with higher surface area and potential occlusion of impurities.

Phase Diagram Considerations

Understanding the phase behavior of amino acid ester salts proves crucial for optimizing crystallization conditions [26] [27]. Binary melting point phase diagrams reveal whether enantiomers form conglomerates or racemic compounds, directly impacting purification strategies for partially racemized products. L-leucine methyl ester p-toluenesulfonate forms racemic compounds, requiring careful consideration of eutectic compositions during purification [27].

Scale-Up Considerations for Research Applications

Process Intensification

The transition from laboratory-scale to research-scale synthesis requires careful consideration of heat transfer, mass transfer, and safety factors [16]. Microwave-assisted synthesis demonstrates particular promise for scale-up applications, with flow reactor configurations enabling continuous processing while maintaining the advantages of rapid heating and short reaction times.

Flow Reactor Design

Desktop tubular reactors provide effective platforms for scaling microwave-assisted esterification [16]. The thin reactor geometry (13 mm depth) optimizes microwave penetration while ensuring uniform heating throughout the reaction volume. Flow rates can be adjusted to provide residence times matching batch reaction kinetics, while continuous operation improves overall productivity.

Heat Management

Large-scale esterification reactions generate substantial heat that must be effectively managed to prevent runaway reactions [28]. The use of jacketed reactors with controlled cooling allows precise temperature regulation, while staged addition of reagents helps moderate heat evolution rates.

Solvent Recovery and Recycling

Economic considerations for research-scale synthesis often favor solvent recovery and recycling systems [29]. Distillation recovery of methanol from esterification reactions typically achieves 95-98% solvent recovery, significantly reducing operating costs and environmental impact.

Quality Control and Analytical Monitoring

Research-scale synthesis requires robust analytical monitoring to ensure product quality and consistency [6]. In-process monitoring using HPLC provides real-time assessment of conversion and purity, while automated sampling systems enable continuous quality control without manual intervention.

Safety and Regulatory Considerations

Other CAS

5845-53-4
7517-19-3
6322-53-8

Dates

Last modified: 08-15-2023

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